1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride

Catalog No.
S6905792
CAS No.
149177-98-0
M.F
C6H12ClNO4
M. Wt
197.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-dimethyl 2-(aminomethyl)propanedioate hydrochl...

CAS Number

149177-98-0

Product Name

1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride

IUPAC Name

dimethyl 2-(aminomethyl)propanedioate;hydrochloride

Molecular Formula

C6H12ClNO4

Molecular Weight

197.62 g/mol

InChI

InChI=1S/C6H11NO4.ClH/c1-10-5(8)4(3-7)6(9)11-2;/h4H,3,7H2,1-2H3;1H

InChI Key

VSNOIWYRJGXLOQ-UHFFFAOYSA-N

SMILES

COC(=O)C(CN)C(=O)OC.Cl

Canonical SMILES

COC(=O)C(CN)C(=O)OC.Cl
  • Organic synthesis: DMDH possesses a dimedhyl malonate moiety, a common building block in organic synthesis. Researchers might use DMDH as a starting material for synthesizing complex molecules with various applications in pharmaceuticals and materials science.
  • Amino acid derivatives: The presence of an aminomethyl group suggests DMDH could be a precursor for the synthesis of specific amino acid derivatives. Studying how DMDH reacts with other chemicals could be of interest for researchers in peptide chemistry and protein engineering [].

1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₄ and a CAS number of 149177-98-0. It is characterized by its propanedioate structure, which features two ester groups and an amino group. This compound is a hydrochloride salt, indicating that it has been protonated by hydrochloric acid, which enhances its solubility in water and makes it more suitable for various applications in scientific research and medicinal chemistry .

The chemical reactivity of 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the ester groups are susceptible to hydrolysis under acidic or basic conditions. Additionally, this compound can undergo acylation and alkylation reactions, making it versatile for synthetic chemistry applications.

For example, hydrolysis of the ester bonds can yield the corresponding carboxylic acids and amines, which may further react to form various derivatives useful in medicinal chemistry .

Several synthetic routes have been developed for the preparation of 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride:

  • Direct Amine Reaction: The compound can be synthesized by reacting dimethyl malonate with an appropriate amine under acidic conditions.
  • Mannich Reaction: A Mannich-type reaction involving formaldehyde and an amine can also be employed to introduce the aminomethyl group onto the propanedioate backbone.
  • Hydrochloride Formation: The final step typically involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt .

1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochloride finds applications primarily in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceutical compounds.
  • Research: Utilized in studies investigating new drug formulations or biological assays due to its potential bioactivity.
  • Chemical Synthesis: Acts as an intermediate in various organic synthesis processes .

Several compounds share structural similarities with 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride. These include:

  • Dimethyl malonate: A simpler diester that lacks the aminomethyl group but is used similarly in organic synthesis.
  • Methyl 2-(aminomethyl)propanoate: Contains an aminomethyl group but differs in ester structure.
  • Aminomethyl benzoate: Similar functionality but features a benzene ring.
Compound NameStructure TypeUnique Features
1,3-Dimethyl 2-(aminomethyl)propanedioate hydrochlorideHydrochloride saltContains both amino and ester groups
Dimethyl malonateDiesterLacks amino functionality
Methyl 2-(aminomethyl)propanoateEster with amino groupDifferent ester structure
Aminomethyl benzoateAromatic esterContains a benzene ring

The uniqueness of 1,3-dimethyl 2-(aminomethyl)propanedioate hydrochloride lies in its dual functional groups (amino and ester), which provide diverse reactivity and potential applications in medicinal chemistry compared to similar compounds .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

197.0454856 g/mol

Monoisotopic Mass

197.0454856 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-04-15

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